Triphenylboroxin
Overview
Description
Triphenylboroxin is an organic boron compound that belongs to the boroxine group . It is also the trimeric anhydrate of phenylboronic acid .
Synthesis Analysis
This compound has chemical properties of great interest in organic synthesis, enabling the development of promising molecular architectures . The dynamic interconversion ability of boroxine cages enables the optimization of relevant pharmacological properties in drug delivery . In addition, the synthesis of a novel 2D boroxine framework showed distinctive electronic and morphological properties that can be used in the design of new electronic devices .Molecular Structure Analysis
The molecular formula of this compound is C18H15B3O3 . It is characterized by the geometric arrangement of N-coordinated boron atoms .Chemical Reactions Analysis
This compound exhibits stability under low-energy-electron interactions . The abundance of the molecular parent cation in the mass spectrum at 70 eV reflects the stability of this compound . The appearance energies of three fragment cations were reported, and the experimental first ionization potential was found at 9.12 ± 0.10 eV .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.74 . Its melting point ranges from 217.0 to 221.0 °C, and its predicted boiling point is 368.3±25.0 °C . It has a predicted density of 1.13±0.1 g/cm3 .Scientific Research Applications
Endocrine Disruption and Toxicity
Triphenyltin (TPT) is identified as a significant endocrine disruptor across various species, from aquatic animals to mammals. Its endocrine-disrupting effects are evident in the morphological and physiological changes in the animal endocrine system, including the damage to endocrine glands and interference in hormone synthesis and bioavailability. Notably, TPT exposure is linked to reproductive dysfunction, such as imposex in aquatic animals and spermatogenic disorders in mammals (Shuwen He, Ping Li, Zhi‐Hua Li, 2020).
Neurological and Physiological Regulation
TPT exposure has been shown to interfere with neurological and reproductive regulation, affecting steroid production and leading to abnormalities in reproductive cycles and functions (Ping Li, Zhi‐Hua Li, Liqiao Zhong, 2020).
Environmental Persistence and Biodegradation
The environmental persistence of TPT and its degradation process have been studied, highlighting the challenges in its biodegradation. Certain microorganisms, such as Stenotrophomonas maltophilia, can adsorb and degrade TPT, transforming it into less toxic compounds. This process also affects cellular metabolism and nutrient utilization (Jiong Gao, Jinshao Ye, Jiawen Ma, Litao Tang, Jie Huang, 2014).
Aquatic Toxicology and Reproductive Effects
Research on aquatic organisms like zebrafish and Japanese medaka has demonstrated that TPT exposure disrupts thyroid function and inhibits growth, highlighting its toxicological impact across generations (Y. Horie, Haruna Watanabe, Hitomi Takanobu, Yoshiko Shigemoto, Takahiro Yamagishi, T. Iguchi, N. Tatarazako, 2017).
Anticancer Compounds
The triphenylmethyl motif, closely related to Triphenylboroxin's structure, has been explored for its potential in anticancer agents. Some phosphonate and phosphonochloridates containing this motif have shown promise in inducing death in various cancer cell lines, suggesting a diverse mechanism of action for these compounds (R. Palchaudhuri, V. Nesterenko, P. Hergenrother, 2008).
Catalysis and Organic Synthesis
This compound, by analogy with related compounds, may find applications in catalysis and organic synthesis. For instance, triphenylmethyl motifs have been used in asymmetric aryl transfer reactions to aldehydes, showcasing the potential utility of triphenyl structures in synthetic chemistry (Xiaoyu Wu, Xin‐Yuan Liu, Gang Zhao, 2005).
Safety and Hazards
Future Directions
Triphenylboroxin’s chemical properties make it of great interest in organic synthesis, enabling the development of promising molecular architectures . Its dynamic interconversion ability of boroxine cages enables the optimization of relevant pharmacological properties in drug delivery . This may justify the development of recent molecular architectures containing this compound used in a wide range of applications .
Mechanism of Action
Target of Action
Triphenylboroxin is primarily used in organic synthesis, enabling the development of promising molecular architectures
Mode of Action
This compound is a derivative of boroxine, a 6-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms . The boroxine ring is locked in a planar geometry . With the vacant p-orbital on the boron atoms, they may possess some aromatic character . This unique structure allows this compound to interact with other molecules in a variety of ways, facilitating various chemical reactions.
Biochemical Pathways
For example, it has been used in the methylation of various aryl halides through palladium-catalyzed Suzuki-Miyaura coupling reactions .
Result of Action
The primary result of this compound’s action is the synthesis of new organic compounds. Its unique structure and properties enable it to facilitate a variety of chemical reactions, leading to the creation of promising molecular architectures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its stability under low-energy-electron interactions has been investigated, indicating an interesting energy selectivity and stability of this compound upon electron interaction . This may justify the development of recent molecular architectures containing this compound used in a wide range of applications .
Biochemical Analysis
Biochemical Properties
Triphenylboroxin plays a crucial role in the development of promising molecular architectures . The dynamic interconversion ability of boroxine cages, a characteristic feature of this compound, enables the optimization of relevant pharmacological properties in drug delivery .
Cellular Effects
Its role in the synthesis of novel 2D boroxine frameworks suggests potential impacts on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is largely based on the geometric arrangement of N-coordinated boron atoms . This arrangement allows for dynamic interconversion, which is key to its function .
Temporal Effects in Laboratory Settings
This compound exhibits interesting energy selectivity and stability upon electron interaction . This stability is reflected in the abundance of the molecular parent cation in the mass spectrum at 70 eV .
Metabolic Pathways
Its role in the synthesis of novel molecular architectures suggests potential interactions with various enzymes or cofactors .
Transport and Distribution
Its role in the development of molecular architectures suggests potential interactions with transporters or binding proteins .
Properties
IUPAC Name |
2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXGUAZBWSUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186311 | |
Record name | Boroxin, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-89-3 | |
Record name | Boroxin, triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylboroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylboroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boroxin, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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